molecular formula C13H13NS B188154 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120086-35-3

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B188154
M. Wt: 215.32 g/mol
InChI Key: FHDLSGWIMXIQQV-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperidine is a compound where the phenyl ring has been replaced by thiophene . It’s used in the storage temperature of 4°C and should be protected from light .


Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . A multicomponent Chichibabin pyridine synthesis reaction was used to synthesize a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent probe .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is based on a five-membered ring made up of one sulfur as heteroatom .


Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various reactions, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction proceeds through a radical pathway .

Scientific Research Applications

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinoline (THI) derivatives have shown promise in cancer research, particularly in treating gliomas. For example, a specific compound, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride, demonstrated selective growth inhibition of C6 glioma cells while sparing normal astrocytes. This finding indicates potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).

Therapeutic Applications

Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline (THIQ), have been extensively studied for various therapeutic activities. These derivatives have been successful in drug discovery for cancer and central nervous system disorders. They also show promise in treating infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).

Anticancer Agents

Synthesized analogs of 1,2,3,4-tetrahydroisoquinoline have been evaluated for their anticancer activity. These compounds showed potent cytotoxicity against various breast cancer cell lines, suggesting their potential as novel anticancer drugs (Redda et al., 2010).

Chemosensors for Pd2+ Ions

Novel chemosensors based on 1,2,3,4-tetrahydroquinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. These sensors demonstrate significant selectivity and sensitivity, highlighting their utility in environmental and analytical chemistry (Shally et al., 2020).

Supramolecular Architecture

A novel thiophene-fused 1,2,3,4-tetrahydroisoquinoline derivative exhibited significant potential as an anti-cancer agent. Its molecular structure, characterized by various analytical techniques, contributed to a better understanding of its inhibitory nature against specific proteins (Murugavel et al., 2019).

Future Directions

Future research could explore the use of thiophene-based compounds in various applications. For example, a pair of high-efficiency deep-red emissive ionic iridophosphors showing high photoluminescence quantum yields (PLQYs) were rationally designed by using 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand .

properties

IUPAC Name

1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDLSGWIMXIQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383147
Record name 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

120086-35-3
Record name 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Du, L Liu, T Zhou - ACS omega, 2020 - ACS Publications
A general and efficient method for copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH 3 complex, under mild reaction conditions, is successfully …
Number of citations: 4 pubs.acs.org

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